An In-depth Technical Guide to 2-Bromo-3'-chloro-1,1'-biphenyl: Structure, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-3'-chloro-1,1'-biphenyl: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3'-chloro-1,1'-biphenyl, a halogenated aromatic hydrocarbon of significant interest in organic synthesis. The document details its chemical structure, systematic nomenclature, and key physicochemical properties. A thorough exploration of synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling reaction, is presented, including a detailed, field-proven experimental protocol. The guide further delves into the spectroscopic characterization of the molecule, offering insights into its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Finally, the reactivity of 2-Bromo-3'-chloro-1,1'-biphenyl is discussed in the context of its applications as a pivotal intermediate in the development of novel pharmaceuticals and advanced organic materials.
Introduction
Biphenyl and its substituted derivatives are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. The strategic placement of halogen atoms on the biphenyl scaffold provides chemists with versatile handles for further molecular elaboration through a variety of cross-coupling reactions. 2-Bromo-3'-chloro-1,1'-biphenyl is one such valuable building block, offering two distinct reactive sites that can be selectively functionalized to construct complex molecular architectures. This guide serves as a detailed resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, providing the essential knowledge to effectively utilize this important intermediate.
Nomenclature and Structure
The systematic IUPAC name for this compound is 2-bromo-3'-chloro-1,1'-biphenyl. The numbering of the biphenyl core begins at the carbon atom of the first phenyl ring that is attached to the second ring, and proceeds around the first ring. The second ring is numbered similarly, with the positions distinguished by a prime symbol (').
The structure of 2-Bromo-3'-chloro-1,1'-biphenyl is characterized by a biphenyl core with a bromine atom at the 2-position of one phenyl ring and a chlorine atom at the 3'-position of the other.
dot graph "2-Bromo-3'-chloro-1,1'-biphenyl_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Caption: Molecular structure of 2-Bromo-3'-chloro-1,1'-biphenyl.
Table 1: Physicochemical Properties of 2-Bromo-3'-chloro-1,1'-biphenyl
| Property | Value | Source |
| CAS Number | 154407-17-7 | |
| Molecular Formula | C₁₂H₈BrCl | |
| Molecular Weight | 267.55 g/mol | |
| Physical Form | Solid, semi-solid, or liquid lump | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature, sealed in dry conditions | |
| InChI Code | 1S/C12H8BrCl/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H | |
| InChI Key | CJBHNVDCKKHUFP-UHFFFAOYSA-N |
Synthesis of 2-Bromo-3'-chloro-1,1'-biphenyl
The construction of unsymmetrical biphenyls is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for this purpose, offering mild reaction conditions and a broad tolerance of functional groups.[1] An alternative, though often requiring harsher conditions, is the Ullmann condensation.[2]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound with an organohalide.[1] For the synthesis of 2-Bromo-3'-chloro-1,1'-biphenyl, a logical approach is the coupling of a suitably substituted brominated phenylboronic acid with a chlorinated aryl halide, or vice-versa. A particularly effective strategy involves the use of a di-halogenated starting material where one halogen is significantly more reactive towards oxidative addition to the palladium catalyst. The higher reactivity of iodine compared to bromine makes 1-bromo-2-iodobenzene an excellent starting material.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of structurally similar biphenyls and is designed to be a self-validating system through in-process controls.[3]
Materials:
-
1-Bromo-2-iodobenzene
-
3-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol (200 proof)
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 1-bromo-2-iodobenzene (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is crucial as oxygen can lead to undesired side reactions, such as the homocoupling of the boronic acid.[4]
-
Catalyst and Solvent Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 10:2:1 ratio). The use of a biphasic solvent system is common in Suzuki couplings to facilitate the dissolution of both the organic substrates and the inorganic base.[1]
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for approximately 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 2-Bromo-3'-chloro-1,1'-biphenyl.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural verification and purity assessment of 2-Bromo-3'-chloro-1,1'-biphenyl. The following sections detail the expected spectroscopic data based on its structure and data from analogous compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to exhibit complex multiplets in the aromatic region (typically δ 7.0-7.8 ppm). Due to the unsymmetrical substitution pattern, all eight aromatic protons are chemically non-equivalent and will likely appear as a series of overlapping multiplets. The protons on the brominated ring will experience different shielding and coupling effects compared to those on the chlorinated ring.
¹³C NMR (Predicted): The carbon NMR spectrum is predicted to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the biphenyl backbone. The chemical shifts of the carbons directly bonded to the bromine and chlorine atoms will be significantly influenced by the electronegativity of the halogens. Aromatic carbons typically resonate in the δ 120-145 ppm range.[5] The carbon attached to the bromine atom is expected to appear around δ 123 ppm, while the carbon attached to the chlorine is expected around δ 134 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~140 |
| C-2 | ~123 |
| C-3 | ~133 |
| C-4 | ~128 |
| C-5 | ~129 |
| C-6 | ~131 |
| C-1' | ~142 |
| C-2' | ~127 |
| C-3' | ~134 |
| C-4' | ~129 |
| C-5' | ~126 |
| C-6' | ~130 |
| Note: These are predicted values and should be confirmed by experimental data. |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-3'-chloro-1,1'-biphenyl will display characteristic absorption bands for aromatic systems.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| ~780 | C-H out-of-plane bending for 1,2-disubstituted ring |
| ~880 and ~780 | C-H out-of-plane bending for 1,3-disubstituted ring |
| Below 1000 | C-Br and C-Cl stretching |
Mass Spectrometry (MS)
The mass spectrum will provide crucial information about the molecular weight and isotopic distribution. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak (M⁺). The most abundant peaks in this cluster will be at m/z 266, 268, and 270. The fragmentation pattern will likely involve the loss of the halogen atoms and cleavage of the biphenyl C-C bond.
Reactivity and Applications
The differential reactivity of the C-Br and C-Cl bonds in 2-Bromo-3'-chloro-1,1'-biphenyl makes it a highly valuable intermediate for sequential cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the 2-position. This regioselectivity is a powerful tool in the synthesis of complex molecules.
Potential Applications:
-
Pharmaceutical Intermediates: The biphenyl moiety is a common scaffold in many biologically active compounds.[1] This intermediate can be used to synthesize novel drug candidates for a variety of therapeutic areas.
-
Organic Electronics: Substituted biphenyls are often used as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials due to their rigid structure and tunable electronic properties.[5] The introduction of different functional groups via the halogenated positions can modulate the HOMO/LUMO energy levels and charge transport properties of the resulting materials.
Safety and Handling
2-Bromo-3'-chloro-1,1'-biphenyl should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is important to avoid inhalation of dust or vapors and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
Conclusion
2-Bromo-3'-chloro-1,1'-biphenyl is a versatile and valuable building block in modern organic synthesis. Its well-defined structure and differential reactivity of the two halogen atoms provide a powerful platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its nomenclature, synthesis, spectroscopic properties, and potential applications, serving as a valuable resource for researchers and professionals in the chemical sciences. The detailed experimental protocol for its synthesis via the Suzuki-Miyaura coupling offers a practical and reliable method for its preparation, enabling further exploration of its utility in the development of novel pharmaceuticals and advanced materials.
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